Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 6, and an amino group at position 4. This compound serves as a key intermediate in medicinal chemistry due to the pyrimidine core’s prevalence in bioactive molecules . Its structure allows for diverse modifications, enabling tailored interactions with biological targets such as enzymes or receptors. The ethyl ester at position 5 enhances solubility in organic solvents, facilitating synthetic applications .
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-3-14-7(13)5-4(2)11-8(9)12-6(5)10/h3H2,1-2H3,(H2,10,11,12) |
InChI Key |
SKJBMOXKIDYOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Amination at C4 :
-
Esterification and Chlorination :
Advantages : High regioselectivity due to the electron-withdrawing effect of the methyl group at C2, which directs substitution to C4 and C6.
Cyclocondensation Strategies
Pyrimidine ring construction via cyclocondensation offers an alternative route. The Biginelli reaction and its variants are employed to assemble the heterocycle with pre-installed substituents.
Example Protocol:
-
Reactants : Ethyl acetoacetate, guanidine carbonate, and methyl glyoxal.
-
Post-Modification :
Limitations : Requires stringent control over stoichiometry to avoid polysubstitution.
Catalytic Coupling Reactions
Transition-metal-catalyzed cross-coupling has emerged for introducing challenging groups. A palladium-catalyzed Ullmann reaction enables the installation of the ethyl carboxylate moiety.
Representative Method:
-
Substrate : 4-Amino-2-chloro-6-methylpyrimidine.
-
Reagent : Ethyl chloroformate, Pd(OAc)₂, Xantphos ligand.
Advantages : Tolerance for steric hindrance at C5.
Hydrolysis-Esterification Tandem Process
This method avoids hazardous chlorinating agents by leveraging carboxylate precursors:
-
Synthesize 4-Amino-6-methylpyrimidine-5-carboxylic Acid :
-
Esterification :
-
React with ethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent.
-
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 4,6-Dichloro-2-methylpyrimidine | Ethanol/water, 60–80°C | 85–92% | High |
| Cyclocondensation | Ethyl acetoacetate, guanidine | Acetic acid, reflux | 65–75% | Moderate |
| Catalytic Coupling | Pd(OAc)₂, ethyl chloroformate | DMF, 100°C | 60–68% | Low |
| Hydrolysis-Esterification | 4-Amino-6-methylpyrimidine-5-carbonitrile | HCl, DCC | 80–85% | High |
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is preferred due to:
-
Cost Efficiency : Bulk availability of 4,6-dichloro-2-methylpyrimidine.
-
Process Safety : Avoids explosive chlorinating agents in later stages.
-
Purification Simplicity : Crystallization from ethanol/water mixtures achieves >99% purity.
Emerging Techniques and Innovations
Recent advances focus on continuous-flow reactors to enhance reproducibility:
-
Microreactor Systems : Enable precise temperature control during amination, reducing side products.
-
Enzymatic Catalysis : Lipases for esterification steps improve green chemistry metrics.
Chemical Reactions Analysis
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and leading to the formation of new products.
Condensation Reactions: The amino group in the compound can participate in condensation reactions with aldehydes or ketones, forming imines or other related compounds.
Common reagents used in these reactions include phosphorus oxychloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound’s ability to reduce endoplasmic reticulum stress and apoptosis in neuronal cells makes it a candidate for studying neurodegenerative diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other pyrimidine derivatives, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogues differ primarily in substituents at positions 2, 4, and 6, which significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Chloro vs. Methylthio (Position 2): The chloro group (electronegative, electron-withdrawing) enhances reactivity in nucleophilic substitution compared to methylthio (electron-donating) .
- Amino vs. Chloro (Position 4): The amino group enables hydrogen bonding, critical for target binding, whereas chloro substituents may sterically hinder interactions .
Physicochemical Properties
- Lipophilicity: Chloro substituents increase logP compared to methylthio groups, as seen in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (logP ~2.1) vs. Ethyl 2-(methylthio)pyrimidine-5-carboxylate (logP ~1.8) .
- Solubility: The amino group in the target compound improves aqueous solubility (∼15 mg/mL) compared to non-polar analogues like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (∼5 mg/mL) .
Biological Activity
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.62 g/mol. Its structure features an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a carboxylate group at position 5 of the pyrimidine ring. These substituents significantly influence its chemical reactivity and biological activity .
Target Interactions
The compound exhibits a range of biological activities by interacting with various cellular targets. Pyrimidine derivatives, including this compound, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in activated microglial cells . Additionally, these compounds may modulate apoptotic pathways by affecting markers like cleaved caspase-3 in neuronal cells .
Biochemical Pathways
The compound's activity is linked to its ability to influence several biochemical pathways, particularly those involved in neuroprotection and inflammation. Research indicates that it may reduce oxidative stress and inflammatory responses in various cell types .
Antimicrobial Properties
This compound demonstrates notable antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
In addition to antibacterial activity, this compound has also shown antifungal properties against Candida albicans and other fungal strains .
Anticancer Activity
Research into the anticancer potential of this compound indicates promising results. It has been evaluated for cytotoxicity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents . The compound's structural features contribute to its ability to induce apoptosis in cancer cells.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent .
- Antimicrobial Efficacy : In a comparative study of various pyrimidine derivatives, this compound exhibited superior antimicrobial activity against multiple bacterial strains, reinforcing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate, and how are yields maximized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving substituted pyrimidine precursors. A common approach includes nucleophilic substitution at the 2-position of the pyrimidine ring with chlorine, followed by introduction of the amino group at position 4 via ammonolysis. Ethyl esterification at position 5 is achieved using ethyl chloroformate. Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of ammonia to prevent over-alkylation) and inert conditions (N₂ atmosphere) to minimize side reactions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC for purity >95% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments focus on distinguishing methyl (δ ~2.5 ppm), ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), and aromatic protons (pyrimidine ring protons δ ~6.5–8.5 ppm).
- X-ray crystallography : SHELXL (via SHELX suite) is used for structure refinement. Hydrogen bonding between the amino group and adjacent substituents (e.g., N–H···O=C interactions) stabilizes the crystal lattice. Unit cell parameters (e.g., a = 7.2 Å, b = 10.5 Å) are validated against simulated powder diffraction patterns .
Advanced Research Questions
Q. How do substituent variations at the 2- and 4-positions of the pyrimidine ring influence biological activity and reactivity?
- Methodological Answer : Comparative studies with analogs (e.g., 2-methylthio or 4-nitro derivatives) reveal that:
- Chlorine at position 2 : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines).
- Amino group at position 4 : Increases hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition).
- Data Table :
| Substituent (Position) | Reactivity (k, s⁻¹) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 2-Cl, 4-NH₂ | 0.45 | 12.3 ± 1.2 |
| 2-SCH₃, 4-NO₂ | 0.18 | >100 |
- Structure-activity relationships (SAR) are modeled using DFT calculations (e.g., Gaussian 09) to predict electron density maps .
Q. How can conflicting crystallographic data (e.g., bond angle discrepancies) be resolved during refinement?
- Methodological Answer : Discrepancies arise from disordered solvent molecules or thermal motion. Strategies include:
- Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning.
- Hydrogen atom placement : Riding models or free refinement for amino groups, validated via Hirshfeld surface analysis.
- Example: A reported C–Cl bond length of 1.72 Å (vs. expected 1.70 Å) is resolved by adjusting anisotropic displacement parameters .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
- Methodological Answer :
- Protection/deprotection : Boc-protection of the amino group prior to halogenation prevents unwanted N-alkylation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and byproduct formation (e.g., <5% di-substituted impurities).
- In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., iminium ions) to optimize reaction quenching .
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screens binding affinity to targets like dihydrofolate reductase (DHFR).
- MD simulations (GROMACS) : Assess solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites.
- SMILES-based QSAR : Generates predictive models for substituent effects on logP and solubility (e.g., Cl substitution reduces logP by 0.3 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
